molecular formula C12H16N2O2 B1478867 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one CAS No. 2089715-87-5

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Cat. No.: B1478867
CAS No.: 2089715-87-5
M. Wt: 220.27 g/mol
InChI Key: IUJKIFZAYHCBJQ-UHFFFAOYSA-N
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Description

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one is an alaninamide derivative featuring an indoline ring substituted with a hydroxymethyl group at the 6-position. Its molecular formula is C₁₂H₁₆N₂O₂ (molecular weight: 220.27 g/mol), with a primary amino group on the propan-1-one backbone.

Properties

IUPAC Name

2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(13)12(16)14-5-4-10-3-2-9(7-15)6-11(10)14/h2-3,6,8,15H,4-5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJKIFZAYHCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=C1C=C(C=C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, with a molecular formula of C12_{12}H16_{16}N2_2O2_2 and a molecular weight of 220.27 g/mol, is a compound belonging to the indole derivatives class. These compounds are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties .

Chemical Structure and Properties

The compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals. Its specific structure allows it to interact with various biological targets, influencing multiple cellular processes.

PropertyValue
IUPAC Name2-amino-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
Molecular FormulaC12_{12}H16_{16}N2_2O2_2
Molecular Weight220.27 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active or allosteric sites, modulating their activity.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, which can lead to alterations in cellular metabolism and function.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have indicated that indole derivatives can possess anticancer properties. For instance, this compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory actions. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, thus providing therapeutic potential for inflammatory diseases.

Antiviral Properties

Indole derivatives have been reported to exhibit antiviral activities against various viruses. This specific compound may interfere with viral replication mechanisms, although detailed studies are required to elucidate the exact pathways involved .

Case Studies

Several studies have explored the biological activity of similar indole derivatives, providing insights into the potential applications of this compound:

  • Study on Anticancer Effects : A study demonstrated that indole derivatives can inhibit tumor growth in animal models by inducing cell cycle arrest and apoptosis. The specific role of this compound in these processes remains an area for further investigation .
  • Inflammation Model : In vitro experiments showed that compounds with similar structures could significantly reduce levels of inflammatory markers in cultured human cells, suggesting a potential application for inflammatory disorders .

Comparison with Similar Compounds

Alaninamide Derivatives with Piperazine Moieties

Compounds 14 and 15 from are closely related alaninamide derivatives but differ in their aromatic substituents:

  • 14: 2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one
  • 15: 2-Amino-1-(4-(3,5-dichlorophenyl)piperazin-1-yl)propan-1-one
Property Compound 14 Compound 15 Target Compound
Molecular Formula C₁₃H₁₇N₃OCl₂ C₁₃H₁₇N₃OCl₂ C₁₂H₁₆N₂O₂
Molecular Weight (g/mol) 303.07 303.07 220.27
Substituents 3,4-Dichlorophenyl 3,5-Dichlorophenyl 6-Hydroxymethylindoline
Yield 97% 95% Not reported
Purity (UPLC) >99% >99% Min. 95% (estimated)

Key Observations :

  • The target compound lacks the piperazine and dichlorophenyl groups, reducing lipophilicity compared to Compounds 14 and 13. This may influence blood-brain barrier penetration and receptor selectivity .
  • High yields (>95%) for Compounds 14 and 15 suggest robust synthetic routes, which could inform optimization strategies for the target compound .

Structural Isomer: 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

The isomer 3-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS: 2091620-39-0) shares the same molecular formula (C₁₂H₁₆N₂O₂) but differs in the amino group position:

Property 3-Amino Isomer 2-Amino Target Compound
Amino Group Position Propan-1-one C3 Propan-1-one C2
Molecular Weight 220.27 g/mol 220.27 g/mol
Purity ≥95% ≥95% (assumed)

Implications :

  • The positional isomerism may alter hydrogen-bonding patterns, affecting solubility and target binding. Computational docking studies (e.g., AutoDock Vina ) could predict differences in receptor affinity.

Indolin-1-yl Derivatives with Varied Substituents

and describe indolin-1-yl derivatives with substituents such as tetrahydrofuran-3-yl-oxy and benzyloxy :

  • Example: N-(3-cyano-4-(2-(hydroxymethyl)indolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide .

Comparison Highlights :

  • Hydroxymethyl vs.
  • Quinoline vs. Propan-1-one Backbone: Quinoline-based analogs () exhibit larger molecular weights (>450 g/mol) and extended conjugation, which may enhance π-π stacking in receptor binding compared to the simpler alaninamide scaffold.

Preparation Methods

Reduction of Indoles to Indolines

  • Catalytic Hydrogenation: Indoles substituted at the 6-position (such as 6-hydroxy or 6-hydroxymethyl) can be selectively hydrogenated under mild conditions using palladium or platinum catalysts to yield the corresponding indolines. This method preserves sensitive functional groups like hydroxymethyl while saturating the pyrrole ring.

  • Chemical Reduction: Alternative reductions using hydride donors (e.g., sodium borohydride derivatives) can convert indoles to indolines, though conditions must be optimized to avoid over-reduction or side reactions.

Cyclization Strategies

  • Intramolecular Cyclization: Starting from appropriately substituted aniline derivatives bearing side chains, intramolecular cyclization under acidic or basic conditions can form the indoline ring system. For example, nucleophilic attack of an amino group on an electrophilic carbon center in the side chain can close the ring.

  • Fischer Indole Synthesis Modifications: While classical Fischer indole synthesis typically yields indoles, modifications including partial reduction or alternative reaction conditions can afford indolines.

Attachment of the 2-Amino-1-propanone Side Chain

The side chain 2-amino-1-propanone (an α-amino ketone) is introduced through:

N-Alkylation of the Indoline Nitrogen

  • Reaction of the indoline nitrogen with a suitable α-amino ketone electrophile or its protected form can yield the N-substituted product.

  • Common electrophiles include α-haloketones or activated esters of amino ketones.

Reductive Amination

  • Condensation of an indoline bearing a ketone or aldehyde side chain with ammonia or an amine source, followed by reduction, can install the amino group at the α-position of the ketone.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Electrophilic substitution 6-Hydroxyindole + Formaldehyde, acid catalyst 6-(Hydroxymethyl)indole
2 Catalytic hydrogenation Pd/C, H2, mild temperature 6-(Hydroxymethyl)indoline
3 N-Alkylation α-Haloketone + base (e.g., K2CO3) N-(2-oxo-1-propanyl)-6-(hydroxymethyl)indoline
4 Reductive amination Ammonia, NaBH3CN or similar reductant 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Analytical Data and Yields

Due to the lack of direct experimental data in the available sources, typical yields for each step in indoline derivative synthesis vary from moderate to high (50–90%). Purification is generally achieved by chromatography or crystallization.

Research Findings and Notes

  • The indoline scaffold is widely synthesized through reduction of indoles or cyclization methods, with the Fischer indole synthesis being a classical precursor method for indole derivatives, which can be adapted for indolines.

  • Hydroxymethylation is often performed via electrophilic substitution or directed lithiation, ensuring regioselectivity at the 6-position.

  • The amino-propanone side chain is typically introduced via N-alkylation or reductive amination, with careful control to avoid side reactions.

  • The compound’s molecular formula is C11H14N2O2 with a molecular weight of approximately 204.22 g/mol, consistent with the described substitutions.

  • Indole and indoline derivatives with hydroxymethyl and amino substituents have significant biological relevance, motivating the development of efficient synthetic routes.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one, and how can purity be optimized?

Synthesis typically involves multi-step condensation reactions, such as coupling indoline derivatives with amino-propanone precursors. For example, Schiff base formation (as seen in similar cathinone derivatives) using catalytic acid or base conditions can yield the target compound . Purification methods like column chromatography (silica gel, gradient elution) or preparative HPLC are critical for isolating high-purity products (>95%). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How can the structural and stereochemical properties of this compound be rigorously characterized?

X-ray crystallography using programs like SHELXL (via the SHELX suite) is ideal for resolving absolute stereochemistry and crystal packing . For solution-state analysis, 2D NMR techniques (e.g., COSY, NOESY) clarify proton coupling and spatial arrangements. Polarimetry or chiral HPLC can confirm enantiomeric purity if stereocenters are present .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

Key properties include:

  • Solubility : Test in DMSO, water, and buffers (PBS) at physiological pH.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Expose to UV/visible light and monitor degradation via HPLC .

Advanced Research Questions

Q. How can conformational analysis of this compound inform its pharmacological activity?

Computational methods like density functional theory (DFT) or molecular dynamics (MD) simulations predict low-energy conformers. Pair with experimental data (e.g., NMR-derived JJ-coupling constants) to validate dominant conformations in solution. DSSTox or PubChem datasets may provide toxicity-related conformational insights .

Q. What strategies address contradictory data in solubility or reactivity studies?

Discrepancies often arise from impurities or solvent effects. For example:

  • Solubility conflicts : Re-evaluate using standardized protocols (e.g., shake-flask method).
  • Reactivity variability : Control moisture and oxygen levels during synthesis. Cross-validate results via multiple analytical techniques (e.g., LC-MS vs. 1H^1H-NMR) .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?

Use SHELXL’s TWIN and BASF commands for twinned crystals. For disordered regions, refine occupancy ratios and apply restraints to bond lengths/angles. High-resolution data (≤1.0 Å) improves model accuracy .

Q. What mechanistic studies are recommended for elucidating its biological targets?

  • Receptor binding assays : Radioligand displacement studies (e.g., for monoamine transporters, given structural similarity to synthetic cathinones) .
  • Enzyme inhibition screens : Test against cytochrome P450 isoforms or kinases using fluorometric/colorimetric assays.

Q. How can predictive toxicology models guide its safety profile assessment?

Leverage EPA’s DSSTox or PubChem BioAssay data to predict acute toxicity. Pair with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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